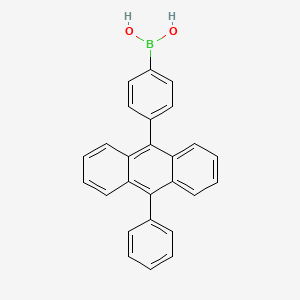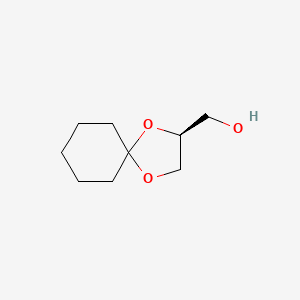
Boc-alpha-methyl-DL-leucine
Vue d'ensemble
Description
Boc-alpha-methyl-DL-leucine is a chemical compound with the molecular formula C₁₂H₂₃NO₄ and a molecular weight of 245.32 g/mol . It is a derivative of the amino acid leucine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis and proteomics research due to its stability and ease of handling .
Mécanisme D'action
Target of Action
Boc-alpha-methyl-DL-leucine is a derivative of the branched-chain amino acid leucine . The primary targets of this compound are enzymes involved in the metabolism of branched-chain amino acids . These enzymes play a pivotal role in the synthesis of multifunctional targets, and as amino functions often occur in this context, issues related to their protection become prominent .
Mode of Action
The compound interacts with its targets through a process known as Boc-protection . This process involves the conversion of an amino function to a tert-butyl carbamate, also known as a Boc-derivative . This conversion is generally the first option when there is a need to protect an amino function due to the attractive properties of the resulting Boc-derivative .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the metabolism of branched-chain amino acids . The compound, being a derivative of leucine, plays a role in the catabolic pathway of branched-chain amino acids. This pathway involves a reversible transamination that converts branched-chain amino acids into branched-chain ketoacids .
Pharmacokinetics
The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by its boc-protection . This protection increases the compound’s stability towards most nucleophiles and bases , which could potentially impact its bioavailability.
Result of Action
The result of this compound’s action is the formation of Boc-protected amines and amino acids . These products are stable towards most nucleophiles and bases, making them useful in various biochemical contexts . The compound’s action also facilitates the synthesis of multifunctional targets .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s Boc-protection can be cleaved under anhydrous acidic conditions . Additionally, the compound’s stability and efficacy can be affected by the presence of certain nucleophiles and bases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-alpha-methyl-DL-leucine typically involves the protection of the amino group of alpha-methyl-DL-leucine with a Boc group. This can be achieved by reacting alpha-methyl-DL-leucine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to minimize side reactions and ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-alpha-methyl-DL-leucine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Boc group.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol can be used to remove the Boc group.
Protection: Di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide or DMAP.
Major Products Formed
The major product formed from the deprotection of this compound is alpha-methyl-DL-leucine, which can then be used in further synthetic applications .
Applications De Recherche Scientifique
Boc-alpha-methyl-DL-leucine is widely used in scientific research, particularly in the fields of:
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-leucine: Similar to Boc-alpha-methyl-DL-leucine but without the methyl group on the alpha carbon.
Boc-valine: Another Boc-protected amino acid with a different side chain structure.
Boc-isoleucine: Similar in structure but with a different arrangement of the side chain.
Uniqueness
This compound is unique due to the presence of the methyl group on the alpha carbon, which can influence the steric and electronic properties of the compound. This makes it particularly useful in the synthesis of peptides with specific structural requirements .
Propriétés
IUPAC Name |
2,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)7-12(6,9(14)15)13-10(16)17-11(3,4)5/h8H,7H2,1-6H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOVBMLJVOOBQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(Piperidin-4-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B3043904.png)
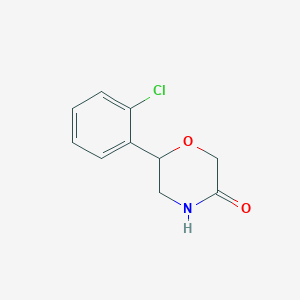
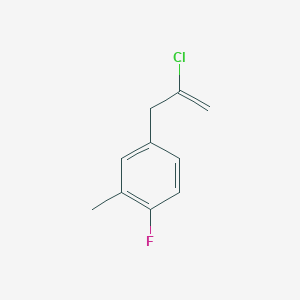
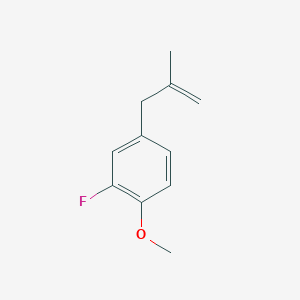


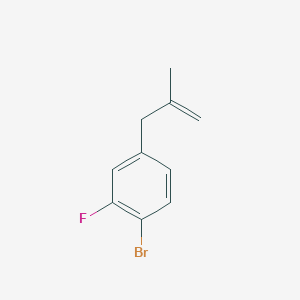

![4-[(2-Fluoro-4-nitrophenyl)amino]piperidine, N1-BOC protected](/img/structure/B3043920.png)
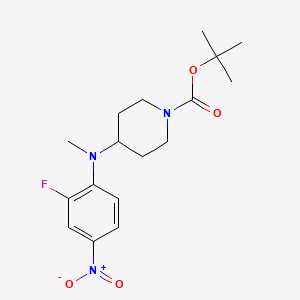
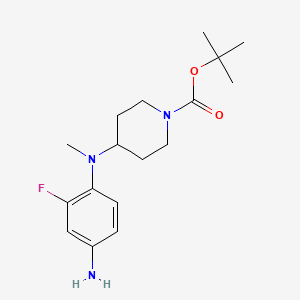
![4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole](/img/structure/B3043923.png)
